2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzimidazole group, a trifluoromethyl group, and a methoxyphenyl group . These groups are common in many pharmaceutical compounds due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzimidazole core. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known to enhance the electrophilicity of adjacent carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Synthesis and Characterization
- The synthesis of similar compounds, such as 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, involves 'one-pot' reductive cyclization, using sodium dithionite as a reductive cyclizing agent and DMSO as a solvent. The structure is typically elucidated based on IR, 1H-NMR, 13C-NMR, and LC-MS data (Bhaskar, Kumar, Hanumanthappa, & Vijaykumar, 2019).
Pharmacological Studies
- Similar compounds have been evaluated for their potential as 5-hydroxytryptamine (5-HT3) receptor antagonists, which could be useful for the treatment of irritable bowel syndrome (IBS) as well as nausea and vomiting associated with cancer chemotherapy (Ohta et al., 1996).
Cytotoxicity Studies
- Compounds like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been synthesized and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing their potential in cancer research (Hassan, Hafez, & Osman, 2014).
Photophysical Properties
- Novel fluorescent triazole derivatives synthesized from similar compounds have been studied for their absorption, emission, quantum yields, and dipole moments in various solvents, contributing to research in fluorescence and photophysics (Padalkar et al., 2015).
Antimicrobial Studies
- Research has been conducted on the antimicrobial properties of related compounds, such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides (Talupur, Satheesh, & Chandrasekhar, 2021).
Corrosion Inhibition
- Imidazole derivatives, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, have been synthesized and evaluated for their corrosion inhibition efficiency on mild steel in acidic solutions (Prashanth et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyanilino)-1-[[2-(trifluoromethyl)phenyl]methyl]benzimidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2/c1-32-17-9-7-16(8-10-17)28-22-29-19-12-14(21(27)31)6-11-20(19)30(22)13-15-4-2-3-5-18(15)23(24,25)26/h2-12H,13H2,1H3,(H2,27,31)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOLYFZBLJPKPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(N2CC4=CC=CC=C4C(F)(F)F)C=CC(=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648931 |
Source
|
Record name | 2-(4-Methoxyanilino)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-benzimidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide | |
CAS RN |
1092829-79-2 |
Source
|
Record name | 2-(4-Methoxyanilino)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-benzimidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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